methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14781055
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O3S |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | methyl 5-methyl-2-[(1-propan-2-ylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H19N3O3S/c1-10(2)21-9-8-12-13(6-5-7-14(12)21)16(22)20-18-19-15(11(3)25-18)17(23)24-4/h5-10H,1-4H3,(H,19,20,22) |
| Standard InChI Key | KUOWKPYQXGDVBD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C(C)C)C(=O)OC |
Introduction
Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a thiazole ring, an indole moiety, and an acetylamino group, contributing to its diverse chemical properties.
Synthesis and Purification
The synthesis of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the indole and thiazole components, followed by their coupling. Optimizing reaction conditions is crucial for maximizing yield and purity. Techniques such as chromatography are often used for purification.
Biological Activities and Potential Applications
Research indicates that this compound exhibits promising biological activities, including:
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Anti-inflammatory Properties: Potential to modulate inflammatory pathways.
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Anticancer Properties: Ability to interact with specific molecular targets involved in cancer cell proliferation.
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Antimicrobial Properties: Capacity to inhibit microbial growth.
These activities are attributed to the indole moiety's ability to bind to various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-5-methylthiazole-4-carboxylate | Thiazole ring with amino group | Simpler structure, less functional diversity |
| Indomethacin | Indole derivative with carboxylic acid | Strong anti-inflammatory properties |
| Thiazolidinedione | Thiazole ring with different substituents | Primarily used for diabetes treatment |
| Methyl 2-{[(6-methoxyindol-1-yl)acetyl]amino}-5-(2-methoxyethyl)-1,3-thiazole | Different substituents on thiazole | May exhibit distinct therapeutic profiles based on substituent effects |
Future Research Directions
Understanding how methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate interacts with biological macromolecules is essential for optimizing its therapeutic efficacy. Interaction studies may include:
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Binding Assays: To determine affinity for specific receptors or enzymes.
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Cellular Assays: To evaluate effects on cell viability and proliferation.
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In Vivo Studies: To assess efficacy and safety in animal models.
These studies will provide critical data needed for advancing this compound toward clinical applications.
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